3-phenyl-2,3-dihydro-1H-inden-1-ol
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Overview
Description
3-phenyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C15H14O It is a derivative of indene, featuring a phenyl group attached to the indene ring
Mechanism of Action
Target of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Given the wide range of biological activities exhibited by indole derivatives, it can be inferred that 3-phenyl-2,3-dihydro-1h-inden-1-ol may influence multiple biochemical pathways .
Result of Action
One study has shown that a 3-phenyl-1h-indole compound exhibited antimycobacterial activity, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives, which 3-Phenyl-1-indanol is a part of, have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Cellular Effects
Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that 3-Phenyl-1-indanol could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-phenyl-2,3-dihydro-1H-inden-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-phenyl-1-indanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method includes the condensation of benzaldehyde with cyclopentadiene followed by hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reducing agent and reaction parameters is crucial for the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 3-phenyl-1-indanone.
Reduction: 3-phenyl-2,3-dihydro-1H-inden-1-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-phenyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indanol: Another derivative of indene, differing by the absence of the phenyl group.
3-phenyl-1-indanone: An oxidized form of 3-phenyl-2,3-dihydro-1H-inden-1-ol.
2,3-dihydro-1H-inden-1-ol: Lacks the phenyl group present in this compound.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the phenyl group enhances its stability and allows for diverse functionalization, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-phenyl-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14-16H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSYDARJANONJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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